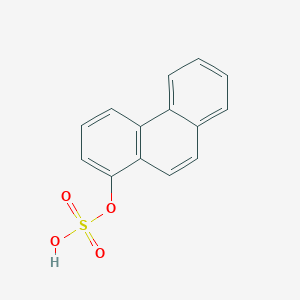
1-Phenanthryl hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-phenanthryl hydrogen sulfate is a phenanthryl hydrogen sulfate. It is a conjugate acid of a 1-phenanthryl sulfate.
Applications De Recherche Scientifique
1. Analytical Chemistry Applications
- Tin (II)-Strong Phosphoric Acid, a reagent for determining sulfate by reducing it to hydrogen sulfide, has been developed, allowing rapid and simple sulfate determination in various sulfates with satisfactory results (Kiba, Takagi, Yoshimura, & Kishi, 1955).
2. Materials Science and Supramolecular Chemistry
- The three-dimensional supramolecular compound [Cd(phen)(H2O)2SO4] n demonstrates strong fluorescent emission, indicating potential as a photoactive material (Bie, Ji, Yu, Wang, Lu, & Xu, 2006).
- 1,10-Phenanthrolinium cations have been used to design ionic liquid crystals, exhibiting mesomorphic behavior with potential applications in various fields (Cardinaels, Lava, Goossens, Eliseeva, & Binnemans, 2011).
3. Biological and Environmental Applications
- Biological sulfate reduction, an important process for treating sulfate-rich wastewaters, relies on various electron donors for converting sulfate to hydrogen sulfide, offering a treatment method for metal-containing wastewater (Liamleam & Annachhatre, 2007).
- Research on GdIII coordination polymers, such as [Gd2(SO4)3(phen)2(H2O)2]n, has revealed large magnetic entropy changes, suggesting their use as cryogenic magnetic refrigerants (Zheng et al., 2017).
- The use of sulfate-reducing bacteria for environmental remediation technologies has been evaluated, highlighting their potential in the removal of heavy metals and metalloids from polluted sites (Briones-Gallardo, Escot-Espinoza, & Cervantes-González, 2017).
4. Catalysis and Chemical Synthesis
- Hydrogenation of olefins using ligand-stabilized palladium nanoparticles in an ionic liquid, with phenanthroline ligands, showcases a reusable and effective method for hydrogenation reactions (Huang et al., 2003).
Propriétés
Nom du produit |
1-Phenanthryl hydrogen sulfate |
|---|---|
Formule moléculaire |
C14H10O4S |
Poids moléculaire |
274.29 g/mol |
Nom IUPAC |
phenanthren-1-yl hydrogen sulfate |
InChI |
InChI=1S/C14H10O4S/c15-19(16,17)18-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-9H,(H,15,16,17) |
Clé InChI |
KSLTXOSGWUKDQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC3=C2C=CC=C3OS(=O)(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-Amino-4-(2-{[2-(3,4-dimethoxy-phenyl)-ethyl]-methyl-amino}-ethoxy)-phenyl]-methanesulfonamide](/img/structure/B1240918.png)
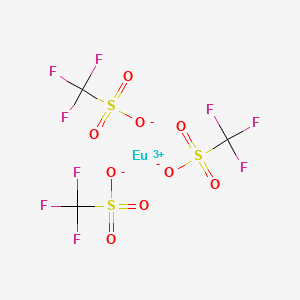
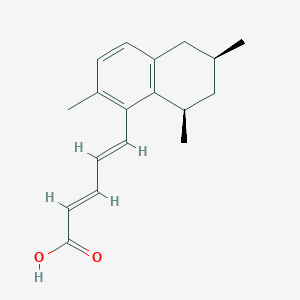
![2-[(4S)-4-amino-5-[3-(3-aminopropylamino)propylamino]pentyl]guanidine](/img/structure/B1240921.png)
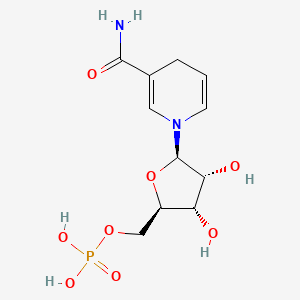
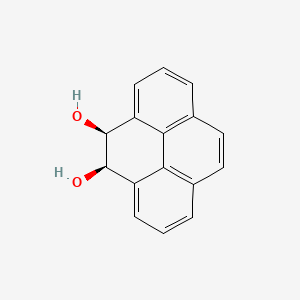
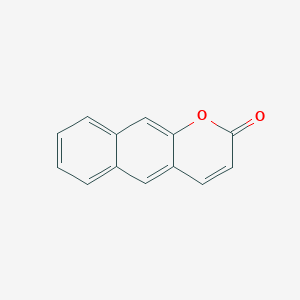
![TG(16:0/16:1(9Z)/20:1(11Z))[iso6]](/img/structure/B1240926.png)
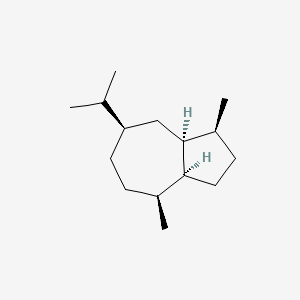
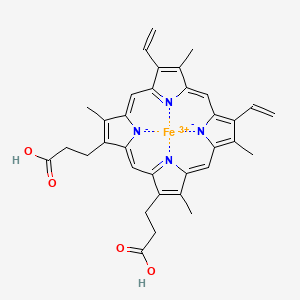
![3,3,14-Trimethyl-6-methoxy-3,14-dihydro-7H-4-oxa-14-azabenzo[a]naphthacene-7-one](/img/structure/B1240932.png)
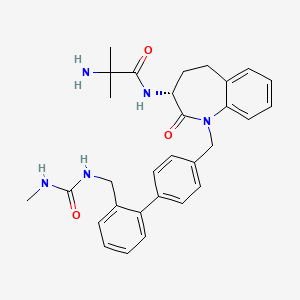
![(5S)-5-Allyl-10-Methoxy-2,2,4-Trimethyl-2,5-Dihydro-1H-Chromeno[3,4-f]Quinoline](/img/structure/B1240936.png)
![(Z)-but-2-enedioic acid;N-(diaminomethylidene)-2-methyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carboxamide](/img/structure/B1240937.png)